Tetrahydro-2h-pyran-2-carbonitrile
Description
Significance and Contextual Placement within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to organic chemistry and are found in a vast array of natural products and synthetic molecules with significant biological activity. The pyran ring system, a six-membered heterocycle with one oxygen atom, is a common motif in many of these compounds. wikipedia.org Tetrahydro-2H-pyran-2-carbonitrile, as a substituted tetrahydropyran (B127337), holds a significant position within this class. The presence of the nitrile group, a versatile functional group, enhances its utility as a building block for more complex molecules. The nitrile can be converted into various other functional groups, such as amines, carboxylic acids, and ketones, opening up a wide range of synthetic possibilities.
Evolution of Research Themes Pertaining to this compound and Related Pyrans
Research interest in pyran-containing molecules has evolved considerably over time. Initially, much of the focus was on the isolation and characterization of naturally occurring pyran derivatives. mdpi.comnih.gov As synthetic methodologies advanced, the focus shifted towards the development of efficient and stereoselective methods for the synthesis of pyran rings and their derivatives. acs.orggoogle.com This has led to the exploration of various synthetic strategies, including multicomponent reactions and organocatalysis, to access these structures. tandfonline.comorientjchem.org
More recently, research has concentrated on the application of pyran derivatives, including this compound, in medicinal chemistry and materials science. Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. The unique electronic and structural properties of the pyran ring also make it an attractive component in the design of new materials with specific optical or electronic properties. researchgate.net
Scope and Research Objectives for Comprehensive Investigation of this compound
This article aims to provide a thorough examination of this compound, covering its fundamental chemical and physical properties, established and novel synthetic routes, and its diverse applications. The objectives are to:
Present a detailed overview of the physical and chemical characteristics of the compound.
Elucidate the various synthetic pathways for its preparation.
Explore its reactivity and the transformations it can undergo.
Highlight its utility as a key intermediate in the synthesis of pharmaceuticals and other functional molecules.
Physicochemical Properties
| Property | Value | Reference |
| CAS Registry Number | 5397-43-3 | |
| Molecular Formula | C6H9NO | |
| Molecular Weight | 111.14 g/mol | |
| Boiling Point | 224°C at 760 mmHg | |
| Density | 1.01 g/cm³ | |
| Flash Point | 92.2°C | echemi.com |
| Refractive Index | 1.569 | echemi.com |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the hydrocyanation of dihydropyran. This reaction typically involves the use of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an acid catalyst.
| Reactants | Reagents/Catalysts | Reaction Conditions | Yield | Reference |
| Dihydropyran | Trimethylsilyl cyanide (TMSCN), HCl | Dichloromethane | ~65% |
Chemical Reactivity
The reactivity of this compound is largely dictated by the nitrile group and the tetrahydropyran ring.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield Tetrahydro-2H-pyran-2-carboxylic acid. cymitquimica.com
Reduction: The nitrile group can be reduced to a primary amine, Tetrahydro-2H-pyran-2-methanamine, using reducing agents like lithium aluminum hydride.
Reactions of the Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under harsh acidic conditions.
Applications
This compound is a valuable intermediate in various fields:
Organic Synthesis: It serves as a precursor for a wide range of substituted tetrahydropyrans, which are important structural motifs in many natural products and pharmaceuticals. The nitrile group can be elaborated into other functionalities, allowing for the construction of complex molecular architectures.
Medicinal Chemistry: Derivatives of this compound have shown promise as bioactive molecules. Studies have indicated that some derivatives possess antimicrobial and anticancer properties, making this scaffold an interesting starting point for drug discovery programs.
Materials Science: The incorporation of the tetrahydropyran ring can influence the physical properties of polymers and other materials. Research in this area explores the use of pyran derivatives to create materials with tailored characteristics.
Structure
3D Structure
Properties
IUPAC Name |
oxane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZORZALMMUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-43-3 | |
| Record name | NSC4206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Strategic Methodologies for the Chemical Synthesis of Tetrahydro 2h Pyran 2 Carbonitrile
Development of De Novo Synthetic Routes to the Tetrahydropyran-2-carbonitrile Scaffold
The creation of the tetrahydropyran-2-carbonitrile structure from basic starting materials involves two key transformations: the formation of the tetrahydropyran (B127337) ring and the subsequent or concurrent introduction of the nitrile group.
Cyclization Reactions for Tetrahydropyran Ring Formation
A variety of cyclization reactions have been developed to construct the tetrahydropyran (THP) ring, a core structure in many bioactive natural products. rsc.org These methods often aim for high stereoselectivity and functional group tolerance.
One of the most utilized methods is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.govorganic-chemistry.org This reaction typically proceeds through an oxocarbenium ion intermediate, leading to the stereoselective formation of the THP ring. nih.govbeilstein-journals.org Variations of the Prins cyclization, such as the Mukaiyama aldol (B89426)–Prins (MAP) cyclization and tandem allylation–silyl-Prins cyclization, have been developed to enhance stereocontrol and expand the substrate scope. nih.govbeilstein-journals.org For instance, the MAP cascade reaction, reported by Rychnovsky and co-workers, utilizes an internal nucleophile to trap the reactive oxocarbenium ion, preventing side reactions. nih.govbeilstein-journals.org
Intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by transition metals like platinum, offers another direct route to THPs. organic-chemistry.org This method is valued for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org Similarly, lanthanide triflates and cobalt complexes have been employed as catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes. organic-chemistry.org
Other notable cyclization strategies include:
Anodic cyclization reactions , where an enol ether radical cation reacts with an oxygen nucleophile. acs.org
Copper-catalyzed hydroxycyclopropanol ring-opening cyclization , which involves the cleavage of a strained C-C bond and formation of a new Csp³–O bond. rsc.org
Intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones to produce highly substituted THPs. organic-chemistry.org
Organocatalytic domino Michael–hemiacetalization reactions to yield functionalized tetrahydropyranols. nih.gov
The choice of cyclization strategy often depends on the desired substitution pattern and stereochemistry of the final tetrahydropyran product.
Introduction of the Nitrile Functionality
The nitrile group is a versatile functional group in organic synthesis that can be introduced through various methods. While direct cyanation of an unsubstituted tetrahydropyran is challenging, the nitrile group can be incorporated through several synthetic routes.
One common approach involves the conversion of other functional groups. For instance, a primary amide can be dehydrated to a nitrile. This can be relevant in the context of a tetrahydropyran ring that already possesses a carboxamide group. researchgate.net Another method is the reduction of nitriles to primary amines using reagents like lithium aluminum hydride (LAH). researchgate.net Conversely, a primary amine on the tetrahydropyran ring could potentially be converted to a nitrile, although this is a more complex transformation.
A significant strategy for introducing the nitrile group is through nucleophilic substitution reactions. For example, a leaving group at the 2-position of the tetrahydropyran ring, such as a halogen, can be displaced by a cyanide nucleophile. Trimethylsilyl (B98337) cyanide is a common reagent used for this purpose.
Furthermore, the nitrile group can be activated by forming a complex with a Lewis acid, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.govlibretexts.org This principle can be applied in reactions where the tetrahydropyran ring acts as a nucleophile.
Enantioselective and Diastereoselective Synthetic Approaches to Chiral Tetrahydro-2H-pyran-2-carbonitrile Derivatives
Achieving stereocontrol in the synthesis of substituted tetrahydropyrans is crucial, as the biological activity of these compounds often depends on their specific stereochemistry. rsc.org Various asymmetric strategies have been developed to produce enantiomerically enriched and diastereomerically pure tetrahydropyran derivatives.
Asymmetric Catalysis in Carbonitrile Formation
Asymmetric catalysis has become a cornerstone for the synthesis of enantiomerically pure molecules. frontiersin.org In the context of forming chiral tetrahydropyran-2-carbonitrile, asymmetric catalysis can be employed to control the stereochemistry during the introduction of the nitrile group or during the ring-forming step.
Organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth in the asymmetric synthesis of tetrahydropyrans. rsc.orgresearchgate.net For example, quinine-derived squaramide catalysts have been used in triple-domino reactions to create tetrahydropyridines with multiple stereocenters, a strategy that could be adapted for tetrahydropyrans. nih.gov Proline-catalyzed aldol reactions represent another powerful tool in asymmetric organocatalysis, capable of creating multiple stereocenters with high selectivity. youtube.com
Transition metal catalysis with chiral ligands is another major approach. Chiral phosphines and N-heterocyclic carbenes are commonly used to achieve high enantioselectivity in various transformations. frontiersin.org A tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization has been successfully used for the enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans. thieme-connect.de
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been widely applied in the synthesis of chiral tetrahydropyrans.
Several types of chiral auxiliaries are available, many derived from inexpensive natural sources. researchgate.net Examples include:
Oxazolidinones , popularized by David A. Evans, are particularly effective in stereoselective aldol reactions. wikipedia.org
Camphorsultam (Oppolzer's sultam) is another classic and effective chiral auxiliary. wikipedia.orgresearchgate.net
Pseudoephedrine and pseudoephenamine can be used to direct alkylation reactions with high diastereoselectivity. wikipedia.orgnih.gov
trans-2-Phenylcyclohexanol has been used in ene reactions to produce chiral products. wikipedia.org
In the synthesis of tetrahydropyrans, a chiral auxiliary can be attached to a precursor molecule. For instance, an acylation reaction can be performed on a chiral alcohol to introduce a fragment that will later form part of the tetrahydropyran ring. The chiral auxiliary then directs a subsequent cyclization or functionalization step, leading to a product with high stereochemical purity. nih.gov
Biocatalytic Transformations for Stereocontrol
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers exquisite selectivity and operates under mild conditions, making it an attractive green chemistry approach. frontiersin.orgtapi.com Enzymes can be used to achieve high stereocontrol in the synthesis of chiral molecules, including tetrahydropyrans.
Enzymes such as imine reductases (IREDs) have been successfully used for the stereoselective synthesis of chiral amines, a technology that could potentially be adapted for the synthesis of chiral tetrahydropyran derivatives. tapi.com The use of biocatalysts can lead to significantly improved yields and reduced waste compared to traditional chemical methods. tapi.com
Recent research has focused on the discovery and application of enzymes from natural product biosynthetic pathways that catalyze cycloether formation. uni-hannover.de For example, some enzymes catalyze intramolecular oxa-Michael additions to form chiral saturated oxygen heterocycles with multiple adjacent stereocenters. uni-hannover.de These biocatalysts hold great promise for the efficient and stereoselective synthesis of complex tetrahydropyran structures.
Catalytic Advancements in the Preparation of this compound
Catalysis offers a powerful toolkit for the synthesis of complex molecules like this compound, enabling reactions with high efficiency, selectivity, and atom economy. Recent progress has seen the emergence of various catalytic systems, each with unique advantages.
Transition metal catalysis has been instrumental in the development of novel methods for constructing the tetrahydropyran ring. For instance, nickel(0)-catalyzed cycloaddition reactions of diynes and aldehydes have been explored for the synthesis of bicyclic 2H-pyrans. mdpi.com The structure of the diyne, particularly the substitution at the terminal positions and the length of the chain connecting the alkyne units, significantly influences the reaction outcome. mdpi.com While this specific example leads to a 2H-pyran, the underlying principles of metal-catalyzed cyclization are relevant to the synthesis of related saturated systems. Another approach involves the use of gold(I) catalysts for the intramolecular hydroalkoxylation of δ-hydroxy allenes, which yields the corresponding oxygen heterocycles, including tetrahydropyrans, in good yields. organic-chemistry.org
A notable advancement combines palladium(II)/bis-sulfoxide C-H activation with Lewis acid co-catalysis to synthesize pyran motifs from a range of alcohols. organic-chemistry.org Mechanistic investigations point to an initial C-H activation step followed by a novel inner-sphere functionalization pathway. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Pyran Derivatives
| Catalyst System | Reactants | Product Type | Key Features |
| Ni(0) | Diynes, Aldehydes | Bicyclic 2H-Pyrans | Sensitive to diyne structure mdpi.com |
| Au(I) | δ-Hydroxy allenes | Tetrahydropyrans | Intramolecular hydroalkoxylation organic-chemistry.org |
| Pd(II)/bis-sulfoxide | Alcohols | Chromans, Isochromans, Pyrans | C-H activation and Lewis acid co-catalysis organic-chemistry.org |
| Iron | 2-Alkenyl 6-substituted tetrahydropyrans | cis-2,6-Tetrahydropyrans | Thermodynamic equilibration organic-chemistry.org |
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of tetrahydropyran structures. These methods often rely on the activation of substrates through the formation of reactive intermediates like iminium or enamine ions. For example, chiral-substituted 3-amino tetrahydro-2H-pyran-2-ones have been synthesized with excellent enantioselectivities (up to 99% ee) through an organocatalyzed cascade process using N-TFA-Gly-Bt and α,β-unsaturated aldehydes as substrates. nih.gov
In other instances, secondary amines such as pyrrolidine (B122466) or piperidine (B6355638) have been used to catalyze the synthesis of tetrahydropyran derivatives in THF at room temperature, albeit with moderate yields (20–24%). The mechanism involves a base-mediated deprotonation that initiates a nucleophilic attack, followed by cyclization. The use of iminium-mediated Knoevenagel condensation has also been reported for the synthesis of 2H-pyrans, which are precursors to tetrahydropyran systems. mdpi.com
Photoredox catalysis and electrocatalysis represent cutting-edge, sustainable approaches to organic synthesis that utilize light or electricity, respectively, to drive chemical reactions. mdpi.comnih.gov These methods are particularly adept at generating radical intermediates under mild conditions, opening up new avenues for bond formation. nih.gov
While specific applications to the direct synthesis of this compound are still emerging, the principles of these technologies are highly relevant. For instance, photoredox catalysis has been successfully employed for C-H activation, a key step in many cyclization reactions. nih.gov Both photoredox and electrocatalytic methods can facilitate dehydrogenative lactamization through the generation of nitrogen-centered radicals, a transformation analogous to the cyclization reactions that could form tetrahydropyran rings. mdpi.com The choice between photoredox catalysis and electrochemistry often depends on the specific transformation, with photoredox catalysis being well-suited for redox-neutral reactions and electrochemistry offering advantages in scalability and the ability to perform paired electrolysis. mdpi.comchemistryworld.com
Chemo- and Regioselective Synthesis of Substituted this compound Analogues
The synthesis of substituted tetrahydropyran analogues with high chemo- and regioselectivity is a significant challenge. One successful strategy involves the use of microwave-assisted conditions for the synthesis of various compounds containing the 2H-pyran-2-one skeleton, which can be subsequently modified to yield saturated systems. researchgate.net
A domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals, malononitrile, and secondary amines. acs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps. acs.org The selectivity of these reactions is often influenced by the nature of the base and solvent used. For example, in the reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile, the use of KOH in DMF leads to the cyclized product with up to 74% yield.
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance sustainability. doi.orgresearchgate.net This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that are atom-economical. doi.orgamazonaws.comasdlib.org
In the context of tetrahydropyran synthesis, green approaches include the use of water as a solvent, which can accelerate certain organic reactions and exhibit unique reactivity and selectivity. researchgate.net For example, the Knoevenagel condensation/electrocyclization strategy for synthesizing biologically interesting 2H-pyrans can be performed in water at elevated temperatures. mdpi.com Furthermore, the use of reusable heterogeneous catalysts is a key aspect of green chemistry. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov The development of metal-free catalytic approaches, such as organocatalysis, also aligns with green chemistry principles by avoiding the use of potentially toxic and expensive transition metals.
The overarching goal is to design synthetic routes that are not only efficient and selective but also safe, energy-efficient, and based on renewable resources, thereby contributing to a more sustainable chemical industry. researchgate.net
Advanced Reactivity and Chemical Transformations of Tetrahydro 2h Pyran 2 Carbonitrile
Functional Group Interconversions of the Nitrile Moiety in Tetrahydro-2H-pyran-2-carbonitrile
The nitrile group is a valuable functional handle, amenable to a variety of transformations into other key functionalities such as amines, aldehydes, amides, and carboxylic acids.
Reduction Reactions to Amines and Aldehydes
The reduction of the nitrile group in this compound provides direct pathways to primary amines and aldehydes, which are fundamental building blocks in organic synthesis.
Reduction to Amines: The conversion of the nitrile to a primary amine, (Tetrahydro-2H-pyran-2-yl)methanamine, is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively reducing the carbon-nitrogen triple bond to a carbon-nitrogen single bond by adding four hydrogen atoms across the bond. This reaction provides a route to compounds like N-(2,2-Diethoxyethyl)tetrahydro-2H-pyran-4-amine. nih.gov
Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde, Tetrahydro-2H-pyran-2-carbaldehyde, requires milder and more selective reducing agents to prevent over-reduction to the amine. sigmaaldrich.com Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this purpose. The reaction proceeds through an imine intermediate which is then hydrolyzed upon workup to yield the desired aldehyde. Careful control of reaction conditions, such as low temperatures, is crucial to isolate the aldehyde in good yield.
Table 1: Reagents for the Reduction of this compound
| Target Functional Group | Reagent | Product |
| Primary Amine | Lithium aluminum hydride (LiAlH₄) | (Tetrahydro-2H-pyran-2-yl)methanamine |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Tetrahydro-2H-pyran-2-carbaldehyde |
Nucleophilic Additions and Substitutions at the Nitrile Carbon
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is foundational for extending the carbon skeleton or introducing new functional groups.
Strong, anionic nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) add directly to the nitrile carbon. The initial addition forms an intermediate imine salt, which upon acidic workup, hydrolyzes to a ketone. youtube.com For instance, the reaction of this compound with a Grignard reagent would yield a ketone where the R-group from the Grignard reagent and the tetrahydropyran-2-yl group are attached to the carbonyl carbon.
Weaker, neutral nucleophiles generally require activation of the nitrile group by an acid catalyst. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it more susceptible to attack by nucleophiles like water or alcohols. lumenlearning.com
The nitrile group can participate in nucleophilic addition reactions, potentially forming covalent bonds with nucleophiles like amino acids in proteins. This interaction can modulate the activity of enzymes and receptors.
Cycloaddition Reactions Involving the Nitrile Group
While less common than reactions at the carbonyl group, the nitrile moiety can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. These reactions, such as the [3+2] cycloaddition with azides to form tetrazoles, expand the synthetic utility of this compound. The viability and outcomes of such cycloadditions are dependent on the specific reaction partners and conditions. Research has explored cycloaddition reactions more broadly, such as 4+2, 6+2, and 2+2 cycloadditions under thermal or photochemical conditions, to form various ring structures. youtube.com
Hydrolysis and Related Amide/Carboxylic Acid Formations
The hydrolysis of the nitrile group is a fundamental transformation that proceeds in two stages: first to an amide (Tetrahydro-2H-pyran-2-carboxamide) and then to the corresponding carboxylic acid (Tetrahydro-2H-pyran-2-carboxylic acid). chemistrysteps.comchemguide.co.uk The reaction conditions, whether acidic or basic, determine the final product.
Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide, initially forms the amide, which is then hydrolyzed to the carboxylate salt. chemguide.co.uk Ammonia is liberated during this process. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. chemguide.co.uk
The choice between acidic and basic hydrolysis can be influenced by the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Table 2: Hydrolysis Products of this compound
| Hydrolysis Condition | Intermediate Product | Final Product |
| Acidic (e.g., H₂SO₄, H₂O, heat) | Tetrahydro-2H-pyran-2-carboxamide | Tetrahydro-2H-pyran-2-carboxylic acid |
| Basic (e.g., 1. NaOH, H₂O, heat; 2. H₃O⁺) | Tetrahydro-2H-pyran-2-carboxamide | Tetrahydro-2H-pyran-2-carboxylic acid (after acidification) |
Ring-Opening and Rearrangement Reactions of the Tetrahydropyran (B127337) Core in this compound
The tetrahydropyran ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often promoted by Lewis acids or strong Brønsted acids. These transformations can be synthetically useful for accessing linear, functionalized molecules or different heterocyclic or carbocyclic systems. clockss.org
For instance, 2H-pyran-2-ones are known to be susceptible to nucleophilic attack at positions C-2, C-4, and C-6, often leading to ring-opening and rearrangement. clockss.org While this compound is a saturated heterocycle, the principles of electrophilic activation of the ring oxygen followed by nucleophilic attack can lead to ring cleavage. The presence of the electron-withdrawing nitrile group at the C-2 position influences the regioselectivity of such reactions. Studies on related 2-aryl-3,4-dihydropyrans have demonstrated ring-opening reactions with nucleophiles. nih.gov Furthermore, rearrangements such as the Ferrier rearrangement are well-documented for unsaturated pyran systems and can be envisioned for appropriately functionalized derivatives of this compound.
Stereoselective Functionalization of the Tetrahydropyran Ring of this compound
The stereoselective functionalization of the tetrahydropyran ring is of significant interest, particularly for the synthesis of natural products and pharmaceuticals where specific stereoisomers are required. The C-2 position, being adjacent to the ring oxygen, is activated towards various transformations.
The introduction of substituents at other positions on the ring can be directed by the existing stereochemistry of the molecule. For example, reactions that proceed through an oxocarbenium ion intermediate can exhibit facial selectivity, where the incoming nucleophile attacks preferentially from the less hindered face. The conformation of the tetrahydropyran ring (typically a chair conformation) plays a crucial role in determining the stereochemical outcome of these reactions. Research has demonstrated that stereoselective, metal-free ring-expansion of monocyclopropanated furans can lead to highly functionalized dihydro-2H-pyran derivatives, highlighting a method for achieving stereocontrol in pyran synthesis. nih.gov The cleavage of the endocyclic cyclopropane (B1198618) bond in these systems can lead to a ring-expansion to pyrans. nih.gov
This compound, a heterocyclic compound featuring a saturated six-membered oxygen-containing ring with a nitrile group at the 2-position, is a versatile intermediate in organic synthesis. Its reactivity is characterized by the interplay between the tetrahydropyran ring and the cyano group, allowing for a diverse range of chemical transformations. This article explores the advanced reactivity of this compound, focusing on electrophilic and nucleophilic substitutions, radical and photochemical reactions, cross-coupling reactions, and its involvement in cascade and multicomponent reactions.
Advanced Reactivity and Chemical Transformations
The strategic placement of the nitrile group on the tetrahydropyran ring in this compound opens up a plethora of possibilities for advanced chemical transformations. The following sections delve into specific classes of reactions that highlight the synthetic utility of this compound.
The tetrahydropyran ring, being an ether, is generally considered to be electron-rich and is susceptible to electrophilic attack, though less reactive than five-membered heterocycles like furan. youtube.com Conversely, the electron-withdrawing nature of the nitrile group can influence the regioselectivity of these reactions.
Electrophilic Substitution: Electrophilic substitution on the tetrahydropyran ring itself is not a common reaction class. However, the principles of electrophilic aromatic substitution can provide some insights. masterorganicchemistry.com The oxygen atom in the ring can activate the adjacent carbon atoms towards electrophiles. For the tetrahydropyran ring, the positions adjacent to the oxygen (C2 and C6) are the most likely sites for electrophilic attack. However, in this compound, the C2 position is already substituted. Therefore, electrophilic attack would be directed to other positions on the ring, though this is not a synthetically prevalent transformation.
Nucleophilic Substitution: Nucleophilic substitution reactions are more common, particularly at the anomeric C2 position, which is activated by both the adjacent oxygen atom and the electron-withdrawing nitrile group. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to an amine, which are themselves versatile functional groups for further transformations. youtube.comlibretexts.org
A key reaction involving the nitrile group is its behavior as a precursor to other functionalities. For instance, the addition of Grignard reagents to the nitrile can lead to the formation of ketones after hydrolysis of the intermediate imine. chadsprep.com
| Reaction Type | Reagents and Conditions | Product Type | Notes |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Carboxylate | A fundamental transformation of the nitrile group. |
| Nitrile Reduction | LiAlH₄, then H₂O workup | Primary Amine | Provides access to amino-functionalized tetrahydropyrans. libretexts.org |
| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | Ketone | Forms a new carbon-carbon bond at the C2 position. |
This table presents generalized nucleophilic reactions at the cyano group, a key feature of this compound's reactivity.
The study of radical and photochemical reactions of this compound is an emerging area. General principles from related systems suggest potential reactivity pathways.
Radical Reactions: Radical reactions involving the tetrahydropyran ring often proceed via hydrogen abstraction to form a tetrahydropyranyl radical. montclair.edu The position of hydrogen abstraction is influenced by the stability of the resulting radical. The presence of the oxygen atom stabilizes a radical at the C2 position. Radical cyclization reactions are a well-established method for the synthesis of tetrahydropyran rings, indicating the favorability of forming radicals on precursor molecules that lead to this heterocyclic system. acs.orgrsc.orgyork.ac.uk
Photochemical Reactions: The photochemical behavior of nitriles can involve various transformations, including cycloadditions and rearrangements. rsc.org For cyclic ethers, photochemical reactions can lead to ring-opening or functionalization. acs.org The combination of these two functionalities in this compound suggests that photochemical excitation could lead to complex and potentially novel chemical transformations. For instance, α,β-unsaturated γ,δ-epoxy nitriles undergo selective transformations upon irradiation, proceeding through carbonyl ylide or carbene intermediates. rsc.org While not a direct analogue, this highlights the potential for intricate photochemical reactivity in related systems.
| Reaction Type | Initiator/Conditions | Potential Intermediate | Potential Product Type |
| Radical Halogenation | Radical initiator (e.g., AIBN), NBS | 2-Bromo-tetrahydro-2H-pyran-2-carbonitrile | Halogenated tetrahydropyran |
| Photochemical Rearrangement | UV light (e.g., λ 254 nm) | Excited state species | Isomeric products, ring-opened products |
This table outlines potential radical and photochemical reactions based on the known reactivity of related functional groups and heterocyclic systems.
Modern cross-coupling reactions provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While direct examples for this compound are scarce, the reactivity of related tetrahydropyran systems offers valuable insights. Nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydropyrans with Grignard reagents have been shown to proceed with high stereospecificity, leading to ring-opening and the formation of acyclic alcohols. acs.orgescholarship.org This suggests that the C-O bonds of the tetrahydropyran ring can be activated for cross-coupling under appropriate catalytic conditions.
Furthermore, palladium-catalyzed oxidative Heck redox-relay strategies have been employed for the synthesis of functionalized 2,6-trans-tetrahydropyrans. acs.org These methods demonstrate the feasibility of forming C-C bonds at the tetrahydropyran ring positions.
| Coupling Partners | Catalyst System | Reaction Type | Product Feature |
| Aryl-substituted tetrahydropyran + Grignard reagent | Nickel catalyst | Kumada-type coupling | Ring-opening to form acyclic alcohols. acs.orgescholarship.org |
| Dihydropyranyl alcohol + Arylboronic acid | Pd(MeCN)₂(OTs)₂, PyrOx ligand | Oxidative Heck redox-relay | Functionalized 2,6-trans-tetrahydropyrans. acs.org |
This table showcases cross-coupling strategies applied to tetrahydropyran systems, indicating potential pathways for the functionalization of this compound derivatives.
Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecules from simple starting materials in a single pot, often with high efficiency and stereoselectivity. wikipedia.org While this compound is a product of certain reactions, its structural motif is often the target of elegant cascade and multicomponent syntheses.
A notable example is the Ramachary–Bressy–Wang Cycloaddition, an organocatalytic multicomponent reaction that constructs highly functionalized tetrahydropyrans. wordpress.com This reaction typically involves the condensation of aldehydes, β-ketoesters or β-diketones, and nitroalkenes, proceeding through a domino sequence of enamine formation, Michael addition, and intramolecular aldol-type cyclization. wordpress.com
Another powerful strategy for the synthesis of substituted tetrahydropyrans is the Prins cyclization, which can be part of a cascade sequence. For instance, aldehydes can couple with 3-buten-1-ol (B139374) in the presence of a catalyst to form 4-chlorotetrahydropyran (B167756) derivatives. organic-chemistry.org
A domino protocol for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles has been developed from α-aroylketene dithioacetals and malononitrile. acs.org This process involves a sequence of addition–elimination, intramolecular cyclization, and ring opening and closing steps. acs.org
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Core Product Structure |
| Ramachary–Bressy–Wang Cycloaddition | Aldehydes, β-ketoesters, nitroalkenes | L-proline or related organocatalysts | Highly functionalized tetrahydropyrans. wordpress.com |
| Prins Cyclization | Aldehydes, homoallylic alcohols | Brønsted or Lewis acids | Substituted tetrahydropyrans. organic-chemistry.org |
| Domino Synthesis of 2H-pyran-3-carbonitriles | α-Aroylketene dithioacetals, malononitrile | Base (e.g., KOH) | 2-Oxo-2H-pyran-3-carbonitriles. acs.org |
This table summarizes key cascade and multicomponent reactions that lead to the formation of the tetrahydropyran-carbonitrile scaffold, highlighting the efficiency of these synthetic strategies.
Applications of Tetrahydro 2h Pyran 2 Carbonitrile As a Versatile Synthetic Building Block
Strategic Use in the Synthesis of Complex Natural Products
The tetrahydropyran (B127337) motif is a common structural feature in numerous natural products. Consequently, Tetrahydro-2H-pyran-2-carbonitrile and its derivatives are strategically employed in the total synthesis of these complex molecules. The pyran ring can be manipulated and functionalized to create the core structures of various natural products.
One notable application is in the synthesis of pyran-based natural products, where the nitrile group can be converted into other functional groups as required for the target molecule. For instance, synthetic strategies have been developed for fungal metabolites like (+)-dermolactone and (–)-semixanthomegnin, which feature a pyran or pyranone ring. mdpi.com These syntheses often involve the use of a chiral diene derived from a propylene (B89431) oxide, which can undergo Diels-Alder reactions to construct the core ring system. mdpi.com The versatility of this approach allows for the synthesis of various tetracyclic, tricyclic, and bicyclic lactone systems found in nature. mdpi.com
The synthesis of (+)-Centrolobine, a natural product, has been achieved utilizing a 3,4-dihydropyran intermediate, demonstrating the utility of pyran structures in constructing such molecules. researchgate.net Furthermore, the tetrahydropyran ring is a key component in the synthesis of pyranonaphthoquinone antibiotics and other complex natural products, where it often serves as a crucial chiral intermediate.
Precursor for the Construction of Biologically Active Molecules and Pharmaceutical Intermediates
The inherent structural features of this compound make it an attractive starting material for the synthesis of biologically active molecules and pharmaceutical intermediates. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs and bioactive compounds. mdpi.comresearchgate.netnih.gov
Derivatives of this compound have been investigated for various potential biological activities, including antimicrobial and anticancer properties. The nitrile group can undergo a variety of chemical transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, providing access to a diverse range of functionalized tetrahydropyran derivatives. These derivatives can then be further elaborated to produce molecules with specific biological targets.
For example, pyran derivatives are found in a number of marketed drugs with a wide spectrum of pharmacological activities. nih.gov The synthesis of these molecules often involves the use of tetrahydropyran-based building blocks. Additionally, the development of multicomponent reactions has provided efficient pathways to biologically interesting pyran derivatives, such as pyranocoumarins and pyranoquinolinones. mdpi.com
| Scaffold | Potential Biological Activity | Synthetic Approach |
|---|---|---|
| Pyrano[3,2-c]quinolone | Antiproliferative | Knoevenagel/electrocyclization strategy. nih.gov |
| Pyranocoumarin | Various | Multicomponent reaction in water. mdpi.com |
| Pyranoquinolinone | Various | Multicomponent reaction in water. mdpi.com |
| Tetrahydro-4H-pyrano[3,4-c]quinolone | Various | Domino Knoevenagel-cyclization reactions. researchgate.net |
Integration into the Synthesis of Privileged Heterocyclic Scaffolds
The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. This compound serves as a key starting material for the construction of various heterocyclic systems that incorporate this privileged core.
Domino reactions, which involve multiple bond-forming events in a single operation, have been effectively used to synthesize complex heterocyclic structures from simple pyran precursors. For instance, a domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles and 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles. acs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening and closing steps. acs.org
Furthermore, multicomponent reactions provide an efficient and atom-economical route to highly functionalized pyran derivatives. nih.gov These reactions allow for the construction of diverse molecular scaffolds by combining three or more starting materials in a single pot. For example, the synthesis of pyrano pyrazole (B372694) carbonitriles can be achieved through a multicomponent reaction involving an aldehyde, ethyl acetoacetate, malononitrile, and hydrazine (B178648) hydrate. nih.gov
Contributions to Chiral Pool Synthesis and Stereodefined Molecules
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. nih.gov this compound and its derivatives are valuable tools in chiral pool synthesis, where a readily available chiral molecule is used as a starting material to synthesize other chiral compounds. uvic.ca This approach allows for the transfer of chirality from the starting material to the final product, leading to the formation of stereodefined molecules.
Asymmetric synthesis methods, which create chiral molecules from achiral starting materials, have also been developed for pyran derivatives. Organocatalytic domino reactions, such as the Michael–hemiacetalization reaction, have been employed for the diastereo- and enantioselective synthesis of functionalized dihydro- and tetrahydropyrans. nih.gov These reactions can generate molecules with multiple contiguous stereocenters with high levels of stereocontrol. nih.gov
The stereoselective synthesis of flavors and fragrances, such as linaloyl oxide, has been accomplished using enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol as chiral building blocks. mdpi.com These building blocks can be prepared through stereospecific cyclization reactions or by lipase-mediated resolution of a racemic mixture. mdpi.com
| Method | Product Type | Key Features |
|---|---|---|
| Organocatalytic Domino Michael–Hemiacetalization | Functionalized Dihydro- and Tetrahydropyrans | High diastereo- and enantioselectivity, formation of multiple stereocenters. nih.gov |
| Chiral Pool Synthesis | Stereodefined Molecules | Transfer of chirality from a readily available chiral starting material. uvic.ca |
| Lipase-Mediated Resolution | Enantiomerically Pure Alcohols | Separation of racemic mixtures to obtain individual enantiomers. mdpi.com |
Potential Applications in Material Science and Polymer Chemistry
While the primary applications of this compound are in the synthesis of fine chemicals and pharmaceuticals, its derivatives also hold potential in the fields of material science and polymer chemistry. The tetrahydropyran ring can be incorporated into polymer backbones to create materials with specific properties.
Mechanistic Insights and Theoretical Investigations of Tetrahydro 2h Pyran 2 Carbonitrile
Elucidation of Reaction Mechanisms in the Formation of Tetrahydro-2H-pyran-2-carbonitrile
The synthesis of this compound is often achieved through the hydrocyanation of vinyl ethers. This reaction involves the addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), across the double bond of a vinyl ether in the presence of an acid catalyst like HCl. The process typically occurs in a solvent such as dichloromethane. The resulting product is a colorless oil that can be purified by methods like flash chromatography.
Mechanistic Studies of Chemical Transformations Involving this compound
The chemical reactivity of this compound is largely dictated by the nitrile group and the tetrahydropyran (B127337) ring. The nitrile group is susceptible to nucleophilic addition reactions, allowing it to form covalent bonds with various nucleophiles. This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules.
The tetrahydropyran ring can undergo various transformations, including oxidation, reduction, and substitution reactions. For instance, theoretical studies on related dihydropyran compounds suggest that thermal decomposition can occur through a concerted, unimolecular, six-membered transition state. mdpi.com In such a mechanism, electron movement within the ring leads to the simultaneous breaking and formation of bonds. mdpi.com For example, the thermal decomposition of 2-phenoxytetrahydro-2H-pyran is proposed to proceed via a highly asymmetric transition state with some degree of polarity. mdpi.com In this state, the cleavage of the O1-C6 bond is more advanced than the C2-C3 bond cleavage, resulting in a partial positive charge on C2 and a partial negative charge on the oxygen atom. mdpi.com
Computational Chemistry Studies on this compound
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the properties of pyran-containing molecules. mdpi.commontclair.edumdpi.comrsc.orgresearchgate.net These studies provide insights into electronic structure, conformational preferences, and reaction energetics that are often difficult to obtain through experimental methods alone.
The electronic structure of a molecule is key to understanding its reactivity. nih.gov Computational methods like DFT can be used to calculate various reactivity descriptors. researchgate.net For related 2H-pyran-2-one derivatives, DFT calculations have been employed to predict and understand their global and local reactivity properties. mdpi.com The nitrile group in this compound makes it an interesting subject for such studies, as this group can participate in various reactions, including nucleophilic additions.
Transition state analysis is a critical component of mechanistic studies, providing information about the energy barriers of chemical reactions. chemrxiv.org DFT calculations can be used to optimize the geometries of transition states and determine their energies. For example, in the context of ring-opening/closure reactions, DFT calculations can help in optimizing transition states to minimize side reactions. The transition state between the chair and 2,5-twist conformations of tetrahydro-2H-pyran has been calculated to be approximately 11 kcal/mol higher in energy than the chair conformer. montclair.edu
The energetics of reactions involving pyran derivatives have been investigated computationally. For instance, the Gibbs activation energies for the inverse electron demand Diels-Alder (IEDDA) reaction of 2H-pyran-2-one and related compounds with strained alkynes have been calculated using DFT. researchgate.net These calculations, often performed with functionals like M06-2X and basis sets such as 6-311+G(d,p), can provide valuable insights into reaction feasibility and kinetics. researchgate.net
Quantum chemical calculations are instrumental in characterizing the properties of transient intermediates that may be formed during chemical reactions. These calculations can provide information on the geometry, electronic structure, and stability of these species. For example, in the study of reaction mechanisms, it is often necessary to verify that optimized structures correspond to energy minima or transition states. This is typically done by performing frequency calculations to ensure that minima have no imaginary frequencies and transition states have exactly one. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques in Research on Tetrahydro 2h Pyran 2 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Analysis of Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural identification and conformational analysis of Tetrahydro-2H-pyran-2-carbonitrile derivatives. copernicus.org ¹H NMR is instrumental in validating the structure of the parent compound, with key signals confirming the presence and regiochemistry of the nitrile group. For instance, the anomeric proton typically appears as a triplet, and the protons adjacent to the oxygenated carbon show characteristic multiplets.
In the study of more complex derivatives, high-resolution NMR provides deep insights into their three-dimensional structure and dynamic behavior in solution. copernicus.org It can distinguish between different conformers and determine their relative populations. copernicus.org For example, in some derivatives, slow exchange on the NMR timescale can lead to the observation of distinct sets of signals for different rotamers, allowing for the quantification of their bioactive conformations. copernicus.org Conversely, sharp, single sets of signals may indicate either a single dominant conformation or rapid exchange between multiple conformations. copernicus.org Techniques like 1D Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is critical for assigning the relative configuration and preferred conformation of substituents on the pyran ring.
The coupling constants (J-values) derived from ¹H NMR spectra are also invaluable for conformational analysis. The magnitude of these constants can help determine the dihedral angles between adjacent protons, providing information about the chair or boat-like conformations of the tetrahydropyran (B127337) ring and the axial or equatorial orientation of substituents.
Advanced Mass Spectrometry for Fragmentation Pathway Studies and Reaction Monitoring
Advanced mass spectrometry (MS) techniques are indispensable for characterizing this compound and its derivatives, offering insights into their fragmentation pathways and enabling real-time reaction monitoring. nih.gov Electron ionization mass spectrometry (EIMS) of related 2H-pyran-2-one derivatives reveals characteristic fragmentation patterns. researchgate.net Common fragmentation pathways for pyran-based structures include the loss of small molecules like CO, as well as cleavage of the aryl substituents. researchgate.net For instance, some 2-pyrones exhibit a loss of CO to form a fragment at (M-28)⁺, and also show peaks corresponding to the arylcarbonyl cation (ArCO⁺) and the aryl cation (Ar⁺). researchgate.net The study of these fragmentation patterns is crucial for the structural elucidation of novel derivatives.
The application of online mass spectrometry has grown in importance for the direct analysis of chemical processes. nih.gov This technique allows for the characterization of product and impurity formation, as well as reactant consumption, all within a single experiment. nih.gov Innovations in ambient ionization techniques and the development of portable mass spectrometers have made online MS applicable to a wide range of chemical reactions. nih.gov For example, a miniature mass spectrometer with an electrospray ionization (ESI) source can be coupled to a flow chemistry system to monitor reactive intermediates and optimize reaction conditions. durham.ac.uk This setup allows for the rapid detection of intermediates and by-products, facilitating the fine-tuning of parameters like temperature and residence time for safe and optimal product generation. durham.ac.uk Techniques like Parallel Reaction Monitoring (PRM), performed on high-resolution hybrid mass spectrometers, offer targeted and quantitative analysis of reaction components. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules, including the absolute stereochemistry and solid-state conformation of this compound derivatives. nih.govspringernature.com This powerful technique provides unambiguous information on the relative configuration of all stereogenic centers within a molecule. nih.gov
For chiral, enantiomerically pure derivatives, X-ray crystallography can also establish the absolute configuration through the anomalous dispersion effect, often referred to as the Bijvoet method. researchgate.net This requires the presence of a sufficiently strong anomalous scatterer in the crystal structure. researchgate.netthieme-connect.de The reliability of the absolute stereochemistry determination can be improved by increasing the number of heavy atoms in the molecule and by collecting a highly redundant dataset. soton.ac.uk
Beyond stereochemistry, X-ray crystallography reveals precise details about bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state. mdpi.com For example, in studies of related 4H-pyran derivatives, X-ray analysis has been used to confirm the E configuration of formimidate groups and to describe the syn-periplanar or anticlinal conformations between different functional groups and the pyran ring. mdpi.com The crystal structure of a 2H-thiopyran derivative was determined by single-crystal X-ray diffraction to understand its conformation. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful non-destructive technique for determining the enantiomeric purity and absolute configuration of chiral this compound derivatives. nih.govhebmu.edu.cn ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a spectrum with positive or negative bands known as Cotton effects. nih.gov
Furthermore, the sign of the Cotton effects can be used to assign the absolute configuration of a chiral center. hebmu.edu.cn This is often achieved by comparing the experimental ECD spectrum with the spectra of known compounds or with spectra calculated using quantum chemical methods. hebmu.edu.cnresearchgate.net The process involves a conformational analysis to find the lowest energy conformers, followed by the calculation of the ECD spectrum for each conformer. hebmu.edu.cn The weighted average of these calculated spectra is then compared to the experimental spectrum to assign the absolute configuration. hebmu.edu.cn
| Property | Description |
| Principle | Measures the difference in absorption of left and right circularly polarized light (ΔA). nih.gov |
| Output | Expressed as ellipticity (in millidegrees) or molar ellipticity ([θ]). hebmu.edu.cn |
| Application | Determination of enantiomeric purity and absolute configuration. nih.govhebmu.edu.cn |
| Advantage | Non-destructive and requires small sample amounts (0.1-1 mg). hebmu.edu.cn |
Vibrational Spectroscopy (e.g., Raman, FTIR) for Probing Intermolecular Interactions and Reaction Progress
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure, intermolecular interactions, and reaction kinetics of this compound and its derivatives.
FTIR spectroscopy is a widely used tool for monitoring chemical reactions in real-time. clairet.co.ukthermofisher.com By tracking the changes in the infrared spectrum over time, one can follow the consumption of reactants and the formation of products by observing the characteristic vibrational bands of their functional groups. clairet.co.uk For example, the progress of a reaction involving an anhydride (B1165640) can be monitored by the decrease in the intensity of the anhydride carbonyl peak. nih.gov Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ monitoring of reactions in solution. nih.gov
Raman spectroscopy offers complementary information to FTIR and is highly selective chemically. nih.gov It is particularly effective for studying weak intermolecular interactions, such as hydrogen bonding. nih.gov Raman difference spectroscopy can reveal subtle peak shifts that occur due to these interactions. nih.gov For instance, the study of pyridine-water mixtures using Raman spectroscopy showed shifts in the Raman peaks, indicating hydrogen bond formation. nih.gov This capability makes Raman spectroscopy a powerful tool for probing the intermolecular interactions of this compound derivatives in various solvent environments. Both FTIR and Raman can be used to monitor reaction progress and crystallization processes. clairet.co.uknih.gov
| Technique | Application | Information Gained |
| FTIR | Real-time reaction monitoring, structural identification. clairet.co.ukthermofisher.com | Changes in functional groups, reaction kinetics, endpoint determination. clairet.co.uknih.gov |
| Raman | Probing intermolecular interactions, reaction monitoring. nih.gov | Hydrogen bonding, molecular structure changes, chemical selectivity. nih.gov |
Chromatographic Methods for Stereoisomer Separation and Purity Assessment in Research
Chromatographic methods are essential for the separation of stereoisomers and the assessment of the purity of this compound and its derivatives. Flash chromatography is a common purification technique used after the synthesis of the parent compound to isolate it from byproducts.
For chiral derivatives, High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for separating enantiomers and determining enantiomeric purity. nih.gov However, developing specific chiral HPLC methods for every new compound can be time-consuming. nih.gov An alternative approach combines achiral HPLC with a circular dichroism (CD) detector (HPLC-CD). nih.gov This setup allows for the simultaneous determination of purity (from the UV trace) and enantiomeric composition (from the CD signal) without the need to separate the enantiomers chromatographically. nih.gov
Two-dimensional liquid chromatography (2D-LC), often coupled with mass spectrometry (2D-LC-MS), is a powerful strategy for assessing the peak purity of complex samples, including pharmaceutical peptides. nih.gov By using two different reversed-phase columns with different selectivities, one can achieve a comprehensive separation and identify co-eluting impurities that might be missed in a one-dimensional separation. nih.gov This is particularly important for separating isomers, which have the same mass-to-charge ratio and are therefore not distinguishable by MS alone. nih.gov
Future Directions and Challenges in Tetrahydro 2h Pyran 2 Carbonitrile Research
Unexplored Synthetic Methodologies and Reagent Development
While significant progress has been made in the synthesis of the tetrahydropyran (B127337) framework, the quest for more efficient, selective, and versatile methods is ongoing. Current strategies often rely on multicomponent reactions, organocatalysis, and the use of ionic liquids. nih.govajgreenchem.comtandfonline.comnih.gov However, there remain underexplored avenues that could offer substantial advantages.
Future research could focus on the development of novel catalytic systems that operate under milder conditions and offer higher yields and stereoselectivity. While organocatalysis represents a step towards greener chemistry, the yields can sometimes be moderate compared to base-catalyzed methods. The development of new, highly active, and recyclable organocatalysts is a key challenge.
Furthermore, the exploration of photochemical and electrochemical methods for the synthesis of Tetrahydro-2H-pyran-2-carbonitrile is a promising, yet largely untapped, area. These methodologies could provide access to unique reaction pathways and functional group tolerance not achievable through traditional thermal methods. The development of novel reagents that can introduce the cyano group at the 2-position of the tetrahydropyran ring with high efficiency and under benign conditions is another critical area for future reagent development.
Table 1: Comparison of Existing Synthetic Methods for Tetrahydropyran Derivatives
| Method | Catalyst/Reagent | Advantages | Disadvantages |
| Multicomponent Reaction | Ionic Liquids, Sodium Benzoate | Atom-economical, one-pot synthesis, often high yields. ajgreenchem.comtandfonline.com | Can be sensitive to moisture and oxygen, may require specific catalysts. |
| Organocatalysis | Pyrrolidine (B122466), Piperidine (B6355638) | Metal-free, environmentally friendly. | Can result in lower yields compared to other methods. |
| Base-Catalyzed Cyclization | KOH, NaH | High regioselectivity. | Often requires harsh reaction conditions. |
| Microwave-Assisted Synthesis | Ionic Liquids | Rapid reaction times, high yields. ajgreenchem.com | Requires specialized equipment. |
Emerging Applications in Novel Chemical Transformations
The inherent reactivity of the nitrile group and the tetrahydropyran ring makes this compound a versatile building block for the synthesis of more complex molecules. Its derivatives have shown potential in medicinal chemistry, including antimicrobial and anticancer activities. nih.gov Future research will likely focus on leveraging this reactivity for novel chemical transformations.
The nitrile group can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, opening doors to a wide array of new derivatives with potentially unique biological properties. The development of selective transformations of the nitrile group in the presence of the tetrahydropyran ring is a key area of interest.
Furthermore, the pyran ring itself can participate in ring-opening and ring-transformation reactions, providing access to linear or other heterocyclic structures. acs.org Exploring these transformations could lead to the discovery of new scaffolds for drug discovery and materials science. The use of this compound as a linchpin in cascade reactions, where multiple bonds are formed in a single operation, is a particularly exciting avenue for future exploration.
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, scalability, and reproducibility. neuroquantology.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a key future direction. nih.govresearchgate.net
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. neuroquantology.com It also enables the safe handling of hazardous reagents and intermediates. Automated synthesis platforms, which combine flow chemistry with robotic systems for reagent handling and product analysis, can further accelerate the discovery and optimization of new reactions and molecules. thieme-connect.de
The development of robust and efficient flow-based syntheses of this compound will be crucial for its large-scale production for industrial applications. This will require the optimization of existing batch procedures for continuous flow conditions and potentially the development of new, flow-compatible catalytic systems.
Table 2: Advantages of Flow Chemistry in Organic Synthesis
| Feature | Description |
| Enhanced Safety | Small reaction volumes minimize the risk of runaway reactions. |
| Precise Control | Accurate control over temperature, pressure, and residence time leads to better reproducibility. neuroquantology.com |
| Scalability | Production can be easily scaled up by running the system for longer periods. |
| Automation | Integration with automated systems allows for high-throughput screening and optimization. thieme-connect.de |
Development of Environmentally Benign Synthetic Strategies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound, this translates to the use of renewable starting materials, the reduction of waste, and the avoidance of toxic reagents and solvents. eurekaselect.com
Significant strides have already been made in developing greener syntheses of tetrahydropyran derivatives, such as using water as a solvent, employing reusable catalysts, and utilizing microwave irradiation to reduce reaction times and energy consumption. nih.govajgreenchem.com Future research will continue to build on these successes.
The use of biocatalysis, employing enzymes to catalyze specific reactions, is a particularly promising avenue for the development of highly selective and environmentally friendly syntheses. The exploration of solvent-free reaction conditions and the use of biodegradable ionic liquids are other key areas of focus. nih.gov The ultimate goal is to develop synthetic routes to this compound that are not only efficient and cost-effective but also have a minimal environmental impact. soton.ac.uk
Synergistic Approaches Combining Catalysis and Advanced Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved catalytic systems. The combination of advanced spectroscopic techniques with catalytic experiments provides a powerful tool for elucidating these mechanisms.
In-situ spectroscopic techniques, such as ReactIR and in-situ NMR, allow for the real-time monitoring of reacting species, providing valuable insights into reaction kinetics and the formation of intermediates. Advanced mass spectrometry techniques can be used to identify and characterize transient species and catalyst-substrate complexes. researchgate.net
Computational chemistry, including Density Functional Theory (DFT) calculations, can be used to model reaction pathways and predict the structures and energies of transition states and intermediates. mdpi.com By combining these experimental and computational approaches, researchers can gain a comprehensive understanding of the catalytic cycles involved in the synthesis of this compound. This knowledge will be instrumental in the development of next-generation catalysts with enhanced activity, selectivity, and stability. A broadband rotational spectroscopic study has already been used to analyze the structure of Tetrahydro-2H-pyran-2-ol, a related compound, demonstrating the power of such techniques. illinois.edu
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing Tetrahydro-2H-pyran-2-carbonitrile, and how is purity ensured post-synthesis?
- Synthesis Protocol : A common method involves hydrocyanation of tetrahydropyran derivatives using TMSCN (trimethylsilyl cyanide) and HCl in dichloromethane, yielding ~65% product after flash chromatography (6% EtOAc in hexane) .
- Purity Control : ¹H NMR (300 MHz, CDCl₃) is critical for structural validation. Key peaks include δ 4.64 (t, J = 4.5 Hz) for the anomeric proton and 3.94–3.74 ppm (m) for adjacent oxygenated protons .
- Safety Note : Waste must be segregated and handled by certified disposal services to avoid environmental contamination .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Analysis : Assign protons adjacent to the nitrile group (e.g., δ 1.96–1.63 ppm for ring CH₂ groups) to confirm regiochemistry .
- Chromatography : Flash chromatography with gradients of EtOAc/hexane resolves nitrile-containing intermediates from byproducts .
- Physical Properties : Reference data include molecular weight (125.2 g/mol) and boiling point (244°C) for benchmarking .
Q. What safety protocols are essential when handling this compound in the lab?
- Hazard Mitigation : Use fume hoods due to risks of inhalation (H333) and skin exposure (H313). Avoid strong oxidizers to prevent hazardous decomposition (e.g., CO, HCl) .
- Waste Disposal : Segregate cyanide-containing waste and collaborate with certified biohazard disposal firms .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in this compound synthesis?
- Stereocontrol : Chiral Brønsted acid catalysts (e.g., phosphoric acids) can mediate enantioselective hydrocyanation, leveraging hydrogen bonding to control nitrile addition .
- Case Study : Dess-Martin periodinane oxidizes intermediates (e.g., 3.33 → 3.34) to generate ketones for subsequent cyanohydrin formation, requiring anhydrous conditions for optimal yields .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Bioactivity Studies : Derivatives like 4-(4-chlorophenyl)-tetrahydropyran-4-carbonitrile are screened for anti-inflammatory properties via COX-2 inhibition assays. Conflicting data may arise from substituent effects (e.g., electron-withdrawing groups altering binding affinity) .
- Validation : Cross-reference in vitro results with molecular docking simulations to clarify structure-activity relationships .
Q. How can computational tools enhance synthetic route planning for this compound analogs?
- Retrosynthesis AI : Platforms like Pistachio and Reaxys propose routes via template relevance, prioritizing steps with >80% predicted yields (e.g., cyanide nucleophilic addition to cyclic ethers) .
- Mechanistic Insights : DFT calculations optimize transition states for ring-opening/closure steps, minimizing side reactions (e.g., epoxide formation) .
Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?
- Scale-Up Risks : Exothermic cyanide reactions require controlled addition rates and cooling (0–5°C) to prevent racemization .
- Purification : Replace flash chromatography with continuous fractional distillation for large batches, monitoring enantiomeric excess via chiral HPLC .
Key Notes
- Avoid industrial-scale synthesis discussions per user guidelines.
- All data are sourced from peer-reviewed procedures and safety manuals, excluding non-compliant websites.
- Advanced questions integrate interdisciplinary approaches (e.g., computational chemistry, mechanistic studies) to address research gaps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
